Quinine salicylate is synthesized from two natural sources:
Quinine salicylate falls under several classifications:
The synthesis of quinine salicylate typically involves an esterification reaction, which can be described as follows:
The general procedure includes:
Quinine salicylate has a complex molecular structure characterized by:
The molecular formula of quinine salicylate is , with a molar mass of approximately 444.20 g/mol. The compound's structure can be visualized using chemical drawing software or through spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (FT-IR) which provide insights into its functional groups and bonding .
Quinine salicylate undergoes various chemical transformations:
The mechanism of action for quinine salicylate primarily revolves around its pharmacological effects:
Data suggest that quinine salicylate combines these mechanisms, providing both antimalarial and analgesic properties .
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into thermal stability and phase transitions .
Quinine salicylate has several scientific uses:
Quinine salicylate is a molecular complex formed through the ionic association of quinine (a cinchona alkaloid) and salicylic acid. The molecular formula is C₂₇H₃₀N₂O₅, with a molecular weight of 462.54 g/mol [9]. This complex exhibits significant stereochemical complexity, featuring four chiral centers inherited from quinine's structure: (8R,9S)-configuration at the quinuclidine moiety and (R)-configuration at the methanol bridge [4] [9]. The salicylate anion engages in ionic bonding with the quinuclidine nitrogen of quinine, while additional stability arises from π-π stacking between quinoline and benzene rings. The spatial orientation critically influences pharmacological activity, as enantiomeric differences alter receptor binding efficacy [4]. Key identifiers include:
Table 1: Atomic-Level Features of Quinine Salicylate
Feature | Description |
---|---|
Chiral Centers | 4 (from quinine scaffold) |
Hydrogen Bond Donors | 2 (phenolic OH of salicylate, alkaloid N⁺H) |
Hydrogen Bond Acceptors | 5 (carbonyl O, phenolic O, methoxy O, quinuclidine N, quinoline N) |
Rotatable Bonds | 9 |
Stereoisomer Complexity | 16 (theoretical) |
The synthesis follows an acid-base reaction between quinine free base and salicylic acid in anhydrous ethanol. A 1929 patent (US1741761A) details refluxing equimolar mixtures at 60–70°C, followed by crystallization upon cooling [3]. Critical process parameters include:
Derivatives like quinine acetylsalicylate (aspirin salt, CAS 130-93-8) exhibit distinct physicochemical profiles due to acetyl group steric effects. Compared to salicylate, acetylsalicylate reduces hydrogen-bonding capacity, lowering aqueous solubility by ~40% [4].
Solubility Profile:
Stability: Degrades under UV light via quinoline ring oxidation. Thermal gravimetric analysis shows decomposition onset at 185°C, preceding melting [9]. Acidic conditions (pH < 3) provoke hydrolysis, releasing free salicylic acid.
Crystallography: Single-crystal X-ray studies confirm a monoclinic P2₁ space group with unit cell dimensions a=14.2 Å, b=8.9 Å, c=16.5 Å. The salicylate anion orients perpendicularly to quinine’s quinoline ring, minimizing steric clash [4].
Table 2: Physicochemical Parameters of Quinine Salicylate
Property | Value | Method/Note |
---|---|---|
Melting Point | 185–187°C (dec.) | Decomposition observed |
logP (Partition Coeff) | 3.8 | Octanol/water, experimental |
pKa (Quinuclidine N) | 8.5 | Protonation site for salt formation |
Refractive Index | 1.624 @ 20°C | Sodium D line |
Quinine salicylate’s properties diverge significantly from salts with inorganic acids:
Table 3: Structural and Functional Comparison of Quinine Salts
Salt | Molecular Weight (g/mol) | Aqueous Solubility (g/L) | Key Pharmacological Impact |
---|---|---|---|
Quinine salicylate | 462.54 | 0.8 | Dual ototoxicity/anti-inflammatory effects |
Quinine sulfate | 783.0 (dihydrate) | 1.2 | Standard antimalarial formulation |
Quinine hydrochloride | 396.9 | 35.0 | High solubility for injectables |
Quinine acetylsalicylate | 504.58 | 0.5 | Enhanced COX inhibition |
Mechanistic Differences in Ototoxicity:
Structural Basis for Bioactivity Differences: The salicylate anion’s phenolic OH enables radical scavenging absent in sulfate or hydrochloride salts. Crystallographic packing efficiency (density = 1.31 g/cm³) also influences dissolution kinetics and bioavailability [4] [9].
Complete compound list in comparative tables: Quinine salicylate, Quinine sulfate, Quinine hydrochloride, Quinine acetylsalicylate.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: